2-(3,4,5,6-tetrahydro-1H-2-benzazocin-2-yl)ethanol
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Overview
Description
2-(3,4,5,6-tetrahydro-1H-2-benzazocin-2-yl)ethanol is a chemical compound that belongs to the class of benzazocines. Benzazocines are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by a benzazocine ring structure with an ethanol group attached, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5,6-tetrahydro-1H-2-benzazocin-2-yl)ethanol typically involves the condensation of o-xylene-α,α′-diyl dibromide with N-cyclopentylidenepyrrolidine, followed by a Beckmann rearrangement of the resulting oxime . This process yields the desired benzazocine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5,6-tetrahydro-1H-2-benzazocin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The benzazocine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
2-(3,4,5,6-tetrahydro-1H-2-benzazocin-2-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3,4,5,6-tetrahydro-1H-2-benzazocin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-tetrahydro-2,5-ethano-3-benzazocin-4(1H)-one
- 3-methyl-2,3,5,6-tetrahydro-2,5-ethano1benzothieno[3,2-d]azocin-4(1H)-one
Uniqueness
2-(3,4,5,6-tetrahydro-1H-2-benzazocin-2-yl)ethanol is unique due to its specific ethanol group attached to the benzazocine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-(3,4,5,6-tetrahydro-1H-2-benzazocin-2-yl)ethanol |
InChI |
InChI=1S/C13H19NO/c15-10-9-14-8-4-3-6-12-5-1-2-7-13(12)11-14/h1-2,5,7,15H,3-4,6,8-11H2 |
InChI Key |
PDXAJUKFUMIRAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC2=CC=CC=C2C1)CCO |
Origin of Product |
United States |
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